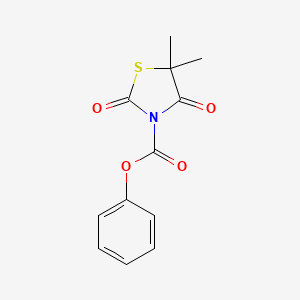![molecular formula C11H10ClN5O B14155160 N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-chlorobenzaldehyde with 2-(1,2,4-triazol-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole or chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors essential for the survival of pathogens. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the death of the microorganism .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific combination of a chlorophenyl group and a triazole ring, which may confer distinct biological activities and chemical properties compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C11H10ClN5O |
|---|---|
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H10ClN5O/c12-10-3-1-2-9(4-10)5-14-16-11(18)6-17-8-13-7-15-17/h1-5,7-8H,6H2,(H,16,18)/b14-5+ |
Clave InChI |
LZGKBJIHDXHRMN-LHHJGKSTSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CN2C=NC=N2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CN2C=NC=N2 |
Solubilidad |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


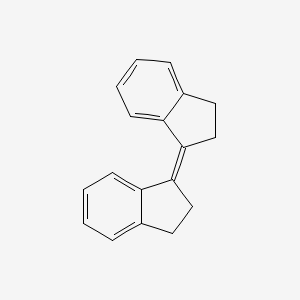
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
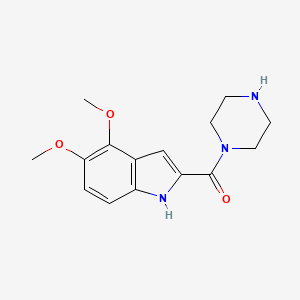
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)

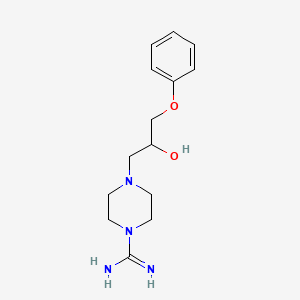
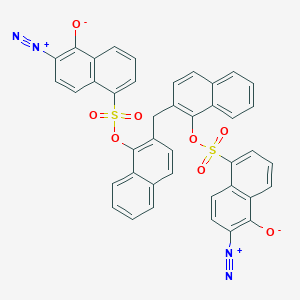
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
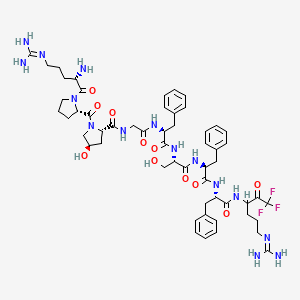
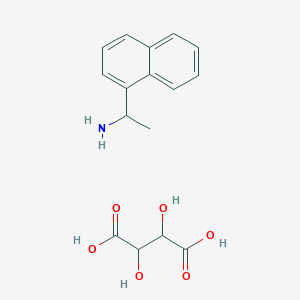
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)
![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
